Product packaging for cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne(Cat. No.:CAS No. 27370-85-0)

cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne

Cat. No.: B1240363
CAS No.: 27370-85-0
M. Wt: 228.3 g/mol
InChI Key: ZZOLVPYFGLQRQS-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Enediynes in Organic Chemistry

Enediynes are a class of organic compounds characterized by a structural motif consisting of a carbon-carbon double bond (an "ene") positioned between two carbon-carbon triple bonds (a "diyne"). alfa-chemistry.com This arrangement of alternating double and triple bonds, known as a conjugated system, gives rise to unique electronic properties and reactivity. The core structure can be either acyclic or embedded within a larger ring system.

The significance of enediynes in organic chemistry extends beyond their interesting structure. Many naturally occurring enediynes, often found in microorganisms, exhibit remarkable and potent antitumor and antibiotic properties. alfa-chemistry.com This has spurred considerable research into their synthesis, reactivity, and potential therapeutic applications.

Significance of the cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne Structural Motif

The compound this compound is a specific example of an acyclic enediyne. Its structure features a central cis-configured double bond flanked by two acetylene (B1199291) units, which are in turn terminated by phenyl groups. The phenyl groups play a crucial role in the molecule's properties, influencing its stability and electronic characteristics through conjugation.

The "cis" or "Z" designation in its name is of paramount importance. This specific stereochemistry brings the two terminal alkyne groups into proximity, a key factor for the intramolecular cycloaromatization reactions that are characteristic of this class of molecules. These reactions are the basis for the biological activity of many enediyne-containing natural products.

Historical Context of Related Cycloaromatization Reactions

The study of enediyne cycloaromatization has a rich history, with two major named reactions dominating the field: the Bergman cyclization and the Myers-Saito cyclization.

The Bergman cyclization , first reported by Robert G. Bergman in 1972, is a thermal or photochemical reaction that converts an enediyne into a highly reactive para-benzyne diradical. alfa-chemistry.com This transformation was initially observed with the parent compound, (Z)-hex-3-ene-1,5-diyne. rsc.org The reaction typically requires high temperatures (around 200°C) for acyclic systems. rsc.org The formation of the p-benzyne intermediate is a critical step, as this species can then abstract hydrogen atoms from a suitable donor, leading to the formation of an aromatic ring.

The Myers-Saito cyclization is another important cycloaromatization reaction, but it proceeds through a different pathway involving an enyne-allene intermediate. rsc.org This reaction can often occur under milder conditions than the Bergman cyclization. rsc.org In some cases, an enediyne can first isomerize to an enyne-allene, which then undergoes the Myers-Saito cyclization.

The discovery of naturally occurring enediynes that could undergo these cyclizations at or near physiological temperatures sparked immense interest in the scientific community, driving further research into the factors that influence the reactivity of these fascinating molecules.

Research Findings on this compound and Related Systems

Detailed research into the synthesis and reactivity of this compound and its analogs has provided valuable insights into the behavior of acyclic enediynes.

Synthesis

The synthesis of acyclic enediynes like this compound can be approached through various synthetic strategies. A common method involves the coupling of smaller building blocks. For instance, a general approach could involve the palladium-catalyzed coupling of a vinyl dihalide with terminal alkynes. Specifically for the cis-geometry, a key step is often the stereoselective reduction of a diyne precursor to a cis-alkene.

A documented synthesis for a closely related compound, (Z)-1-phenylhex-3-ene-1,5-diyne, involves the treatment of trimethyl[(3Z)-6-phenylhex-3-ene-1,5-diynyl]silane with tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran. lookchem.com This desilylation reaction yields the terminal alkyne. This approach highlights the use of protecting groups, such as the trimethylsilyl (B98337) group, for one of the alkyne termini during the construction of the carbon skeleton. The synthesis of the diphenyl derivative would follow a similar logic, starting with appropriately substituted precursors.

Cycloaromatization Reactions

The thermal behavior of this compound is dominated by its propensity to undergo the Bergman cyclization. Upon heating, the molecule rearranges to form a 1,4-didehydrobenzene (p-benzyne) diradical intermediate. This highly reactive species will then abstract hydrogen atoms from the solvent or another hydrogen donor to yield a stable aromatic product. For acyclic enediynes, these reactions generally require elevated temperatures. rsc.org

Computational studies on the parent (Z)-hex-3-ene-1,5-diyne have shown that the Bergman cyclization is endothermic. rsc.org The presence of phenyl substituents, as in this compound, can influence the energetics of this process.

An alternative reaction pathway is the Myers-Saito cyclization, which proceeds through an enyne-allene intermediate. While the Bergman cyclization is often thermally induced, the Myers-Saito cyclization can sometimes be initiated under different conditions, such as through acid catalysis that promotes the isomerization of the enediyne to the corresponding enyne-allene. rsc.org

Data Tables

Properties of (Z)-Hex-3-ene-1,5-diyne (Parent Compound)

PropertyValueSource
Molecular FormulaC₆H₄ nih.gov
Molecular Weight76.10 g/mol nih.gov
IUPAC Name(Z)-hex-3-en-1,5-diyne nih.gov
CAS Number16668-67-0 nih.gov
C1-C6 Distance4.32 Å researchgate.net

Cycloaromatization Data for Acyclic Enediynes

ReactionIntermediateTypical ConditionsProduct Type
Bergman Cyclizationp-Benzyne diradicalThermal (high temp) or PhotochemicalAromatic
Myers-Saito CyclizationEnyne-alleneCan be milder than BergmanAromatic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12 B1240363 cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne CAS No. 27370-85-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27370-85-0

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

IUPAC Name

[(Z)-6-phenylhex-3-en-1,5-diynyl]benzene

InChI

InChI=1S/C18H12/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-4,7-10,13-16H/b2-1-

InChI Key

ZZOLVPYFGLQRQS-UPHRSURJSA-N

SMILES

C1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C#C/C=C\C#CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C#CC=CC#CC2=CC=CC=C2

Synonyms

1,6-diphenyl-3-hexene-1,5,-diyne
1,6-diphenyl-3-hexene-1,5,-diyne, (E)-isome

Origin of Product

United States

Synthetic Methodologies for Cis Z 1,6 Diphenyl 3 Hexene 1,5 Diyne and Analogues

General Strategies for Enediyne Synthesis

The construction of the enediyne core can be achieved through several synthetic routes. The most prominent of these are acetylene (B1199291) coupling reactions and olefin metathesis, which offer versatile pathways to a wide range of enediyne structures.

Acetylene Coupling Reactions

Acetylene coupling reactions are a cornerstone in the synthesis of enediynes, providing a direct method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms. The Sonogashira coupling is a particularly powerful tool in this context. rsc.orgsigmaaldrich.comresearchgate.net This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with a vinyl or aryl halide. rsc.org For the synthesis of enediynes, a dihalide can be coupled with a terminal alkyne, or a diyne can be coupled with a molecule containing two leaving groups.

The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper intermediates. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The versatility of the Sonogashira reaction allows for the coupling of a wide variety of substrates, making it a highly adaptable method for enediyne synthesis. sigmaaldrich.com

Another important acetylene coupling method is the Cadiot-Chodkiewicz coupling, which is used to couple a terminal alkyne with a 1-haloalkyne, forming a diacetylene. sciencemadness.org While not directly forming the enediyne core in one step, this method is crucial for synthesizing diyne precursors that can be later elaborated into the final enediyne structure.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful and efficient method for the formation of carbon-carbon double bonds. Enyne metathesis, a variation of this reaction, involves the reaction of an alkene and an alkyne in the presence of a metal carbene catalyst, typically based on ruthenium or molybdenum, to form a 1,3-diene. This reaction can be performed in an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), or intermolecularly. While not a direct route to acyclic enediynes like the target molecule, the principles of olefin metathesis are fundamental in modern organic synthesis and can be adapted for the construction of complex unsaturated systems.

Specific Synthetic Routes to 1,6-Diphenyl-3-hexene-1,5-diyne Isomers

The synthesis of specific isomers of 1,6-Diphenyl-3-hexene-1,5-diyne requires a strategic approach to control the geometry of the central double bond. The cis-Z configuration is of particular interest and can be achieved through carefully designed synthetic sequences.

Synthesis of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne

A plausible and effective route to this compound involves a two-step process: a double Sonogashira coupling to construct the carbon skeleton, followed by a stereoselective reduction of a diyne precursor.

A common strategy employs the Sonogashira coupling of two equivalents of phenylacetylene (B144264) with a cis-1,2-dihaloethene, such as cis-1,2-dichloroethene. nih.gov This reaction directly installs the cis double bond and the two phenylacetylene units in the correct positions. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI, in the presence of an amine base. orgsyn.org

An alternative approach involves the synthesis of 1,6-diphenyl-1,5-hexadiyne, which is then partially reduced to the cis-alkene. The diyne can be synthesized through oxidative coupling of phenylacetylene. The subsequent partial hydrogenation of the internal diyne to a cis-alkene is a critical step. This is most effectively achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. orgsyn.orgbyjus.com This heterogeneous catalyst, composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the syn-addition of hydrogen to the triple bond, resulting in the formation of the cis-alkene with high stereoselectivity. sciencemadness.orgmasterorganicchemistry.com The hydrogenation is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. thieme-connect.de

Synthetic Routes to this compound
MethodKey ReactionStarting MaterialsCatalyst/ReagentsTypical Yield
Direct CouplingSonogashira CouplingPhenylacetylene, cis-1,2-DichloroethenePd(PPh₃)₄, CuI, Amine BaseModerate to Good
Reduction of DiyneLindlar Hydrogenation1,6-Diphenyl-1,5-hexadiyneLindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline), H₂Good to Excellent

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of the target molecule relies on the availability and purity of its precursors. Phenylacetylene is a key building block and can be prepared through several methods. orgsyn.orgsciencemadness.org A common laboratory-scale synthesis involves the double dehydrohalogenation of styrene (B11656) dibromide. wikipedia.org Styrene is first brominated to form (1,2-dibromoethyl)benzene, which is then treated with a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium hydroxide (B78521) in an alcoholic solvent, to yield phenylacetylene. sciencemadness.orggoogle.com

The other key precursor for the direct coupling method is a cis-1,2-dihaloethene. cis-1,2-dichloroethene is a commercially available starting material. sigmaaldrich.com The synthesis of other vinyl halides can be achieved through various methods, including the trapping of diazo species or the stereoselective dihalogenation of alkynes. organic-chemistry.orgnih.gov

Intermediates in the synthesis can also be derivatized to produce a range of analogues. For example, substituted phenylacetylenes can be used in the initial coupling reaction to generate enediynes with different aryl substituents.

Preparation of Key Precursors
PrecursorSynthetic MethodStarting MaterialReagentsReference
PhenylacetyleneDehydrohalogenationStyrene1. Br₂; 2. NaNH₂/NH₃ or KOH/alcohol wikipedia.org
cis-1,2-DichloroetheneCommercially available or prepared from mixed chlorohydrocarbons google.com

Stereoselective Synthesis of Defined Isomers

The control of stereochemistry is paramount in the synthesis of specific isomers of 1,6-Diphenyl-3-hexene-1,5-diyne. As discussed, the use of Lindlar's catalyst is a highly reliable method for the synthesis of cis-alkenes from alkynes. byjus.commasterorganicchemistry.com The catalyst's surface facilitates the delivery of hydrogen atoms to the same face of the triple bond, leading to the exclusive formation of the Z-isomer. libretexts.org

Conversely, the synthesis of the trans-isomer can be achieved through the reduction of the diyne precursor using sodium or lithium metal in liquid ammonia. This dissolving metal reduction proceeds through a radical anion intermediate and results in the anti-addition of hydrogen, yielding the E-alkene.

For the direct coupling approach, the stereochemistry of the final enediyne is dictated by the stereochemistry of the starting vinyl dihalide. The Sonogashira coupling is known to proceed with retention of configuration at the vinyl halide center. organic-chemistry.org Therefore, starting with cis-1,2-dichloroethene will yield the cis-enediyne, while using trans-1,2-dichloroethene will produce the trans-isomer. This provides a powerful tool for the stereoselective synthesis of defined enediyne isomers.

On-Surface Synthesis of Related Enediynes

On-surface synthesis has emerged as a powerful bottom-up strategy for the fabrication of covalently bonded nanostructures and novel molecules that are challenging to produce through conventional solution-based chemistry. researchgate.netruben-group.deacs.org This approach utilizes an atomically clean surface, typically a single-crystal metal, under ultra-high vacuum conditions to direct and catalyze chemical reactions between molecular precursors. researchgate.netresearchgate.net The confinement to a two-dimensional template and the catalytic activity of the surface facilitate unique reaction pathways, allowing for the precise construction of π-conjugated molecular materials. researchgate.netacs.org The use of terminal alkynes as precursors has been particularly fruitful in a variety of on-surface reactions, including homo-coupling, cycloaddition, and the formation of enyne-containing structures. ruben-group.deresearchgate.net

A notable achievement in this field is the highly selective synthesis of enetriynes on a silver Ag(100) surface. researchgate.netnih.gov This process involves the tetramerization of a terminal alkyne, 4'-ethynyl-[1,1'-biphenyl]-4-ol (B3089907) (EHBP), which is specifically designed with a hydroxyl group that directs the molecular assembly on the surface. researchgate.net The synthesis proceeds in a multi-step fashion: First, the EHBP precursors are deposited onto the Ag(100) surface. Exposure to oxygen (O2) then induces the deprotonation of the terminal alkyne moieties, leading to the formation of organometallic bis-acetylide dimer arrays. researchgate.netnih.gov Subsequent thermal annealing at approximately 520 K triggers the covalent coupling of these intermediates, resulting in the high-yield formation of tetrameric enetriyne-bridged compounds that self-assemble into regular networks. researchgate.net The entire process is monitored and the final structures are characterized using advanced surface science techniques like high-resolution scanning probe microscopy and X-ray photoelectron spectroscopy. researchgate.netnih.gov

Beyond the formation of simple enediyne chains, on-surface synthesis enables complex cyclization reactions. The Hopf cyclization, for instance, has been successfully demonstrated on a Au(111) surface. nih.gov In one study, an enediyne precursor underwent two sequential, quantitative Hopf cyclizations to first form a naphthalene (B1677914) derivative and ultimately a chrysene (B1668918) derivative. nih.gov Density functional theory (DFT) calculations revealed that a gold atom from the surface is directly involved in the reaction mechanism, significantly lowering the activation barrier. nih.gov This surface-catalyzed cyclization pathway highlights a key advantage of on-surface synthesis, as the most common pathway for enediynes in solution is the Bergman cyclization. researchgate.net The ability to control these reactions on a surface has been leveraged to synthesize graphene nanoribbons from enediyne precursors at moderate temperatures. nih.gov These findings underscore the potential of on-surface synthesis to create tailored, complex π-conjugated systems starting from specifically designed enediyne and alkyne precursors. researchgate.net

Research Findings for On-Surface Enediyne Synthesis

The table below summarizes key findings from representative studies on the on-surface synthesis of enediyne-related structures.

Precursor MoleculeSurfaceReaction ConditionsProductKey Findings & CharacterizationReference(s)
4'-ethynyl-[1,1'-biphenyl]-4-ol (EHBP)Ag(100)1. Deposition of precursor. 2. O₂ exposure. 3. Annealing at 520 K.Enetriyne tetramersHighly selective formation of enetriynes via tetramerization of terminal alkynes. The hydroxyl group directs assembly. Characterized by STM, nc-AFM, XPS, and DFT. researchgate.netnih.gov
Di-bromo-di-anthracene enediyne (1b)Au(111)1. Ullmann-like coupling at 20 °C. 2. Annealing at higher temperatures.Graphene Nanoribbons (12 and 13)Sequential Hopf cyclizations and aromatization reactions lead to the formation of graphene nanoribbons. Monitored by STM and nc-AFM. nih.gov
1,3,5-tris(4-ethynylphenyl)benzene (ExtTEB)Ag(111)Thermal annealing at 300 K, then 400 K.Covalent dimers, then reticulated covalent networks.Hierarchic reaction pathway where thermal treatment induces highly selective homocoupling to form dimers, followed by network formation at higher temperatures. Characterized by STM. ruben-group.de

Reactivity and Mechanistic Studies of Cis Z 1,6 Diphenyl 3 Hexene 1,5 Diyne

Thermal and Photoinduced Cycloaromatization Reactions

The reactivity of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne and related structures is dominated by their propensity to undergo intramolecular cyclization to form new aromatic rings. These reactions can be initiated by heat (thermal activation) or light (photoinduction), leading to different but related reaction cascades.

Hopf Cyclization Pathways of Hexa-1,3-diene-5-ynes

The Hopf cyclization is a pericyclic reaction that transforms a cis-hexa-1,3-diene-5-yne system into a benzene (B151609) ring. This atom-neutral, thermally allowed 6π-electrocyclization is a powerful tool for synthesizing aromatic compounds, though it has been historically limited by high activation barriers requiring harsh reaction conditions. rsc.orgacs.org Typically, temperatures exceeding 200°C are necessary for the cyclization of acyclic hexa-1,3-dien-5-ynes. rsc.org

The accepted mechanism for the Hopf cyclization begins with a 6π-electrocyclization of the cis-hexa-1,3-diene-5-yne framework. This initial step forms a highly strained and reactive intermediate known as cyclohexa-1,2,4-triene, or isobenzene. rsc.orgresearchgate.net This intermediate is not isolated but rapidly undergoes two sequential rsc.orgnih.gov-hydrogen shifts to achieve an aromatic structure. researchgate.net

A significant advancement in overcoming the high thermal requirements of the Hopf cyclization has been the use of noble metal surfaces as catalysts. Research has demonstrated a dramatic acceleration of the reaction for model systems, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, on a gold (Au(111)) surface. acs.org

On the Au(111) surface, the reaction barrier is significantly lowered, with the cyclization temperature being reduced by nearly half compared to bulk, gas-phase reactions. acs.org For instance, a tetraphenyl-hexene-diyne derivative undergoes its first Hopf cyclization below 160°C and a second cyclization to form a chrysene (B1668918) derivative is completed by approximately 190°C. acs.org In contrast, similar reactions in the solid state without a catalyst require temperatures in excess of 330°C. acs.org

Density functional theory (DFT) calculations have revealed that this catalytic effect stems from the direct involvement of a gold atom from the surface in all steps of the reaction. acs.org The gold-alkyne interaction stabilizes the intermediates and transition states, effectively switching the pathway from a high-barrier 6π-electrocyclization to a much lower-barrier gold-catalyzed cyclization. acs.org This on-surface synthesis approach has been monitored using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), allowing for the in-situ visualization of the sequential cyclization events. acs.org

Table 1: Comparison of Hopf Cyclization Temperatures for a Tetraphenyl-hexene-diyne System
Reaction ConditionFirst Cyclization TemperatureSecond Cyclization TemperatureReference
On Au(111) Surface~130-160 °C~160-190 °C acs.org
Solid State (Bulk)>330 °C>330 °C acs.org

The efficiency and required temperature of the Hopf cyclization are sensitive to the molecular structure of the starting dienyne. Key factors include:

Ring Strain: Incorporating the hexa-1,3-dien-5-yne moiety into a carbocyclic ring can dramatically lower the cyclization temperature. Ten- and eleven-membered rings, for example, cyclize at significantly lower temperatures (room temperature to 100°C) compared to their acyclic counterparts. rsc.orgresearchgate.net This is attributed to the release of ring strain in the transition state. Conversely, larger rings (12- to 14-membered) show higher activation barriers. researchgate.net

Substituents: The presence of substituents on the dienyne system can influence reactivity. On-surface studies comparing (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne with its diiodo-derivative, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, show that both undergo the catalyzed cyclization, demonstrating the reaction's tolerance for halogen substituents which are often used as handles for further on-surface polymerization. acs.org

Bergman Cyclization of (Z)-3-hexene-1,5-diyne Systems

When the stereochemistry of the central double bond is cis (or Z), as in (Z)-3-hexene-1,5-diyne systems, an alternative cycloaromatization pathway, the Bergman cyclization, becomes accessible. First described systematically by Robert Bergman, this reaction is a thermal or photochemical rearrangement that converts a (Z)-3-hexene-1,5-diyne into a highly reactive biradical intermediate. rsc.orgalfa-chemistry.comwikipedia.org This reaction is of fundamental importance and is the key step in the mechanism of action for a class of naturally occurring antitumor antibiotics. alfa-chemistry.comwikipedia.org

The hallmark of the Bergman cyclization is the formation of a 1,4-didehydrobenzene biradical , also known as p-benzyne. rsc.org This process involves the formation of a new sigma (σ) bond between the two acetylenic carbons at the expense of two pi (π) bonds. rsc.org The reaction is driven by the aromatic stabilization gained in the newly formed six-membered ring. rsc.org

Thermal Activation Profiles and Energy Barriers

The thermal Bergman cyclization is a pericyclic reaction that converts an enediyne into a 1,4-didehydrobenzene diradical. wikipedia.org This transformation is typically characterized by a significant activation energy barrier, often requiring high temperatures (above 200 °C) for acyclic systems. wikipedia.orgorganic-chemistry.org The rate of cyclization is profoundly influenced by the distance between the two alkyne termini (C1 and C6). A smaller distance generally leads to a lower activation barrier. organic-chemistry.org

For the parent (Z)-hexa-3-ene-1,5-diyne, the activation barrier for this rearrangement is approximately 28.2 kcal/mol. nih.gov The presence of phenyl substituents at the C1 and C6 positions, as in this compound, is known to influence this energy barrier. Computational studies on similar systems have shown that phenyl substitution can increase the activation barrier for the Bergman cyclization by approximately 4 kcal/mol. comporgchem.com This is attributed to steric and electronic effects of the phenyl groups.

The table below presents computed activation energies for the Bergman cyclization of the parent enediyne and a phenyl-substituted analogue, illustrating the impact of substitution on the energy barrier.

CompoundActivation Energy (kcal/mol)Computational Method
(Z)-hexa-3-ene-1,5-diyne28.2 nih.govEOM-SF-CCSD nih.gov
Phenyl-substituted enediyne~32 (estimated increase of 4) comporgchem.comRBLYP/6-31G(d) comporgchem.com

This table provides an illustrative comparison of activation energies. The value for the phenyl-substituted enediyne is an estimation based on related systems.

Photochemical Induction of Bergman Cyclization

In addition to thermal activation, the Bergman cyclization of enediynes can be initiated photochemically. organic-chemistry.org This method allows the reaction to proceed at significantly lower temperatures than those required for thermal cyclization. Photochemical activation populates an excited state of the enediyne, from which the cyclization can occur with a lower energy barrier.

The photochemical Bergman cyclization has been studied for various enediyne systems and has been shown to be a viable method for generating the corresponding diradicals. rsc.org These photochemically generated diradicals can then be trapped by hydrogen atom donors, such as 1,4-cyclohexadiene, to yield the corresponding aromatic products. wikipedia.org The efficiency of the photochemical process, often discussed in terms of quantum yield, can be influenced by the substitution pattern on the enediyne.

Intramolecular Bergman Cyclization in Constrained Systems (e.g., Paracyclophanes)

Incorporating the enediyne moiety into a constrained cyclic system, such as a paracyclophane, can have a dramatic effect on the Bergman cyclization. The strain imposed by the cyclic structure can pre-distort the enediyne core, bringing the reactive alkyne carbons closer together. This reduction in the distance between the terminal alkynes significantly lowers the activation energy for cyclization. organic-chemistry.org

For example, when the enediyne unit is part of a 10-membered ring, the Bergman cyclization can occur at temperatures as low as 37 °C. wikipedia.org This principle is famously exploited by naturally occurring enediyne antitumor antibiotics like calicheamicin. organic-chemistry.org In the context of this compound, its incorporation into a paracyclophane framework would be expected to facilitate the Bergman cyclization under milder conditions compared to the acyclic parent compound.

Other Relevant Reaction Pathways

Beyond the Bergman cyclization, the acetylenic moieties of this compound can participate in a range of other transformations, particularly metal-catalyzed coupling reactions and cascade cyclizations.

Ullmann-Type Coupling Reactions

Ullmann-type reactions are copper-mediated cross-coupling reactions that are effective for the formation of carbon-carbon and carbon-heteroatom bonds. chem-station.comwikipedia.org In the context of enediyne chemistry, Ullmann coupling can be envisioned as a method for the synthesis of more complex structures starting from halo-substituted precursors. The classic Ullmann reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper, often at high temperatures. organic-chemistry.org

Modern modifications of the Ullmann reaction utilize catalytic amounts of copper, often with ligands, and can proceed under milder conditions. mdpi.com For a molecule like this compound, if it were functionalized with halide substituents on the phenyl rings, these positions would be susceptible to Ullmann-type coupling with other aryl or vinyl species. The reactivity of the aryl halide in Ullmann couplings generally follows the order I > Br > Cl. chem-station.com

Glaser Coupling Reactions in Diyne Chemistry

The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper salts, typically in the presence of a base and an oxidant like oxygen. researchgate.net This reaction is a fundamental tool for the synthesis of symmetric 1,3-diynes. synarchive.comorganic-chemistry.org A significant improvement to the original Glaser conditions is the Glaser-Hay coupling, which employs a TMEDA (N,N,N',N'-tetramethylethylenediamine) ligand to accelerate the reaction. synarchive.com

While this compound is an internal diyne, Glaser coupling is highly relevant to the synthesis of its precursors and related structures. For instance, the coupling of two molecules of phenylacetylene (B144264) under Glaser-Hay conditions would yield 1,4-diphenyl-1,3-butadiyne, a key structural motif. This methodology is widely used in the construction of macrocycles and polymers containing diyne units. researchgate.netnih.gov

The table below shows typical conditions for the Glaser-Hay coupling of a terminal alkyne.

SubstrateCatalyst/ReagentsSolventProduct
PhenylacetyleneCuCl, TMEDA, O₂Acetone1,4-Diphenyl-1,3-butadiyne

This table illustrates a representative Glaser-Hay coupling reaction.

Cascade Reactions and Sequential Cyclizations

The enediyne framework of this compound is a prime substrate for cascade reactions, where a single synthetic operation leads to the formation of multiple new bonds and rings, often resulting in complex polycyclic aromatic hydrocarbons (PAHs). rsc.org These cascades can be initiated by various means, including radical generation, nucleophilic attack, or metal catalysis. rsc.org

For example, the diradical formed from the Bergman cyclization can undergo subsequent intramolecular additions to pendant aromatic rings, leading to the formation of helicenes or other complex fused systems. comporgchem.com Furthermore, metal catalysts, such as platinum or gold, can trigger cyclization cascades of enediynes to produce substituted naphthalenes and other polycyclic structures. rsc.orgnih.gov Electrochemical methods have also been developed to initiate cascade radical cyclizations of diynes to form nitrogen-doped PAHs. acs.org These sequential cyclizations represent a powerful strategy for the rapid construction of molecular complexity from relatively simple enediyne precursors.

Theoretical and Computational Investigations of Cis Z 1,6 Diphenyl 3 Hexene 1,5 Diyne Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction pathways of enediynes like cis-Z-1,6-diphenyl-3-hexene-1,5-diyne. The primary reaction of interest is the cycloaromatization, a thermal rearrangement that generates highly reactive diradical species. utexas.edu For cis-enediynes, the two main competing cyclization pathways are the Bergman (or C2-C7) cyclization and the Myers-Saito (or C2-C6) cyclization.

DFT calculations are instrumental in mapping the potential energy surfaces of these reactions. researchgate.net For the parent cis-hex-3-ene-1,5-diyne, computational approaches have been used to predict its behavior and reactivity. utexas.edu Studies on related systems show that the mechanism can be influenced by various factors, including substitution and the presence of catalysts. For instance, in the case of enyne-allenes, which can be formed from enediynes, DFT studies have detailed the pathways of the Myers-Saito cyclization, which proceeds through a diradical intermediate capable of abstracting hydrogen atoms. researchgate.net These computational models have been crucial in rationalizing the formation of different products, such as pyran-type or furan-type structures, through subsequent cyclization and hydrogen atom transfer (HAT) steps of the initial diradical. researchgate.net

Furthermore, DFT has been applied to understand how these reactions can be triggered. For example, some enediyne systems can be designed to undergo hydrolysis and tautomerization under acidic conditions to form the reactive enyne-allene structure, which then proceeds via Myers-Saito cyclization. researchgate.netnih.gov The pH-dependent generation of the diradical can be modeled and has been confirmed by experimental techniques. nih.gov DFT also helps in understanding competitive reaction pathways, such as the Schmittel cyclization, which can occur alongside the Myers-Saito cyclization. rsc.org

The accuracy of DFT methods is critical. Unrestricted and broken-symmetry DFT approaches are often employed to characterize the cycloaromatization of various enediynes, providing insights into the electronic structure of the resulting diradicals. digitellinc.com The choice of functional and basis set significantly impacts the predicted energetics and reactivity, necessitating careful validation of the computational methodology. utexas.edu

Calculation of Activation Energies and Transition States for Cycloaromatization

A key aspect of computational studies is the determination of activation energies (ΔE‡) and the geometry of transition states, which govern the kinetics of the cycloaromatization reactions. For the canonical Bergman cyclization of (Z)-hex-3-ene-1,5-diyne, the activation barrier is relatively small, calculated to be around 28.2 kcal/mol, because it is a stepwise, symmetry-allowed electrocyclization. nih.gov

For the related Myers-Saito cyclization of enyne-allenes, DFT calculations have predicted activation barriers. For a model enyne-allenyl ketone, the Saito–Myers cyclization was predicted to have an activation barrier of 16.0 kcal/mol. rsc.org In another study of hepta-1,2,4-triene-6-yne using multireference methods, the activation energy for the Myers-Saito cyclization was found to be 16.6 kcal/mol. acs.org These calculations are vital for predicting the temperatures at which these cyclizations become significant.

The distance between the reacting carbon atoms (the C1-C6 distance in Bergman cyclization) is a critical parameter. It has been suggested that there is a critical range for this distance (between 3.20 Å and 3.31 Å) that dictates whether the enediyne will be stable at ambient temperature or will cyclize spontaneously. nih.gov High-level ab initio calculations combined with microwave spectroscopy on the parent cis-hex-3-ene-1,5-diyne determined the equilibrium C1-C6 distance to be 4.32 Å, indicating an intrinsic distortion away from the reaction coordinate that must be overcome. researchgate.net

Calculated Activation Energies for Enediyne Cycloaromatizations
Reaction TypeSystemComputational MethodActivation Energy (kcal/mol)Reference
Bergman Cyclization(Z)-hex-3-ene-1,5-diyneNot Specified28.2 nih.gov
Myers-Saito CyclizationEnyne-allenyl ketoneB3LYP/6-31G16.0 rsc.org
Myers-Saito CyclizationHepta-1,2,4-triene-6-yneMRMP2//CAS(2,2)/6-31G16.6 acs.org
Neocarzinostatin-type CyclizationEnynecumulenolB3LYP/6-31G18.3 rsc.org

Transition state structures are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary frequency in vibrational analysis. nih.gov For the Myers-Saito cyclization of hepta-1,2,4-triene-6-yne, two transition states with Cₛ and C₁ symmetry were located, with the C₁ symmetry structure being slightly lower in energy. acs.org

Modeling of Surface Interactions in Catalysis (e.g., Au(111) surface effects)

The reactivity of enediynes can be dramatically altered by interactions with metal surfaces. DFT calculations are essential for modeling these heterogeneous catalytic systems. The Au(111) surface, in particular, has been shown to significantly lower the reaction barrier for enediyne cyclizations. nih.gov

For a model system, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface, DFT calculations revealed that a gold atom from the surface is directly involved in the cyclization mechanism. nih.gov This participation is crucial for lowering the reaction barrier by nearly half compared to the uncatalyzed thermal reaction. nih.gov The calculations modeled the Au(111) surface using a periodic slab geometry, often consisting of multiple layers and a large supercell to accurately represent the surface. nih.govcompchemhighlights.org

The mechanism on the gold surface can differ significantly from the gas-phase reaction. Instead of a standard pericyclic reaction, the gold-catalyzed pathway can involve the formation of organometallic intermediates. nih.gov For instance, upon constriction of the C1-C6 distance, one of the alkyne carbons begins to interact with a surface gold atom, initiating a lower-barrier Au-catalyzed cyclization. nih.gov This interaction can also switch the mechanism from a diradical to a zwitterionic pathway, where the positive charge of an intermediate is stabilized by the gold atom. nih.gov

STM and noncontact atomic force microscopy (nc-AFM) experiments, combined with DFT simulations, have been used to monitor these on-surface reactions, confirming the structures of reactants, intermediates, and products. nih.govcompchemhighlights.org DFT modeling helps to understand the competition between different pathways on the surface, such as the Bergman vs. the Schreiner-Pascal (C1-C5) cyclization. On Au(111), the barrier for the C1-C5 cyclization can be lower, but subsequent high-barrier steps may prevent product formation, leaving the Bergman pathway as the only viable route. compchemhighlights.org The interaction between radical centers and surface gold atoms can be very strong, significantly influencing the reaction energetics. compchemhighlights.org

DFT Insights into Enediyne on Au(111) Surface
PhenomenonKey Finding from DFTReference
Catalytic EffectA gold atom from the Au(111) surface is directly involved in the reaction, lowering the activation barrier. nih.gov
Mechanism SwitchGold can promote a crossover from a diradical to a zwitterionic mechanism. nih.gov
ConformationThe enediyne adopts a nonplanar conformation on the Au(111) surface. nih.gov
Pathway CompetitionThe barrier for C1-C5 cyclization is lower than C1-C6, but the subsequent step has a very high barrier, favoring the C1-C6 pathway product. compchemhighlights.org

Computational Analysis of Diradical Intermediates

The products of enediyne cycloaromatizations are highly reactive diradical intermediates, such as p-benzyne. utexas.edu The proper theoretical description of these species is challenging due to their open-shell singlet nature, which often requires multireference methods or specialized DFT approaches. researchgate.net

Computational analysis focuses on the structure, stability, and reactivity of these diradicals. DFT calculations can predict the geometry and electronic state (singlet vs. triplet) of the diradical. The singlet state is often the ground state, but the singlet-triplet energy gap is a key parameter influencing its reactivity. nih.gov

Studies have explored the subsequent reaction pathways of these diradicals beyond simple hydrogen abstraction. researchgate.net Computational modeling can rationalize the formation of various rearranged products through processes like intramolecular hydrogen atom transfer (HAT) or further cyclizations. researchgate.net For example, diradicals formed from maleimide-based enediynes were shown computationally to undergo either a 1,3-HAT/6-endo cyclization or a 5-endo cyclization/1,4-HAT. researchgate.net These theoretical predictions can guide the design of new enediyne compounds where such undesired pathways are blocked, enhancing their intended reactivity. researchgate.net

The "diradical character" of a molecule, which quantifies the extent to which it behaves like a true diradical, can also be analyzed computationally. rsc.orgnih.gov This character is correlated with properties like the singlet-triplet energy gap and can be tuned by modifying the molecular structure. nih.gov For the diradicals formed from enediyne cyclization, computational analysis helps in understanding their stability and propensity to abstract hydrogen atoms, which is the basis for the biological activity of many enediyne natural products. utexas.edunih.gov

Applications of Cis Z 1,6 Diphenyl 3 Hexene 1,5 Diyne in Advanced Materials Research

Precursors for Graphene Nanoribbon (GNR) Synthesis

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit quantum confinement effects, leading to a tunable electronic bandgap. This property makes them highly promising for next-generation electronic and optoelectronic devices. The "bottom-up" synthesis from molecular precursors is a key strategy for producing atomically precise GNRs, and enediyne compounds are emerging as important precursors in this field. nih.govrsc.orgresearchgate.net

While direct studies on cis-Z-1,6-diphenyl-3-hexene-1,5-diyne are limited, extensive research on closely related analogues, such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, provides a clear model for its potential in GNR synthesis. acs.orgnih.govresearchgate.net These studies demonstrate that the enediyne core is a highly effective motif for forming fused aromatic structures, the fundamental components of graphene. The synthesis is typically performed on a catalytically active metal surface, such as gold (Au(111)), under ultra-high vacuum conditions. acs.orgescholarship.org

The transformation of enediyne precursors into GNRs on a metal surface is a multi-step process involving polymerization followed by a series of cyclization reactions. acs.orgescholarship.org

For GNR formation, a di-halogenated version of the precursor, for instance, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, is used. acs.orgnih.gov The process unfolds as follows:

Deposition: The molecular precursor is heated in an ultra-high vacuum chamber, causing it to sublimate and deposit onto a pristine Au(111) surface. acs.org

Polymerization: Upon gentle heating (even at room temperature), the iodine atoms detach from the precursor. This dehalogenation leads to the formation of reactive radical sites. These sites then trigger a surface-confined polymerization, specifically an Ullmann-like coupling, linking the precursor molecules into long polymer chains. acs.orgnih.gov Scanning tunneling microscopy (STM) has been used to visualize these polymer strands on the surface. acs.org

Cyclization Cascade: Further annealing at elevated temperatures initiates a cascade of cyclization reactions within the polymer. The key reaction is the Hopf cyclization , a thermally allowed 6π-electrocyclization. acs.orgnih.govresearchgate.net The cis-configuration of the double bond in the enediyne unit is crucial for this step. Even if the precursor starts with a trans-double bond, it can isomerize to the reactive cis-form on the surface. The Hopf cyclization converts the enediyne moiety into a new aromatic ring. nih.gov

Graphitization/Aromatization: The initial cyclization is followed by subsequent cyclodehydrogenation and planarization steps at higher temperatures, which stitch the individual units together into a fully conjugated, planar GNR. acs.org

A significant finding is that the Au(111) surface dramatically accelerates the Hopf cyclization, lowering the reaction barrier by nearly half compared to the reaction in the gas phase. acs.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations have revealed that a gold atom from the surface actively participates in the reaction mechanism, stabilizing the transition states and facilitating the cyclization at much lower temperatures than previously thought possible. nih.gov

The bottom-up approach using precursors like enediynes allows for the precise engineering of GNRs with specific widths, edge structures, and electronic properties. nih.govresearchgate.net The structure of the final GNR is directly encoded in the molecular structure of the precursor.

By using (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, researchers have successfully synthesized a novel peri-fused diindenochrysene GNR. acs.org The reaction cascade, starting from the polymer, leads to a GNR with a complex and well-defined edge structure. The process was monitored at an atomic level using non-contact atomic force microscopy (nc-AFM), which confirmed the predicted chemical structures of the intermediates and the final GNR. acs.orgnih.gov

This ability to design a precursor molecule to yield a specific GNR architecture is a major advantage over "top-down" methods like lithography, which often create disordered edges. rsc.org The use of enediyne precursors opens a new synthetic pathway, the Hopf cyclization, for the on-surface synthesis of GNRs, complementing existing methods that primarily rely on other cyclodehydrogenation reactions. acs.orgnih.gov

Role in the Design of π-Conjugated Molecular Systems

The enediyne motif is a fundamental building block for a wide range of π-conjugated systems beyond GNRs. The alternating single, double, and triple bonds create a continuous system of overlapping p-orbitals, which is the basis for the interesting electronic and optical properties of these materials. ontosight.ai

The synthesis of diyne-linked conjugated microporous polymers (CMPs) is one such application. rsc.org By using palladium-catalyzed alkyne-alkyne coupling reactions, diyne-containing monomers can be linked together to form highly stable, porous polymer networks. rsc.org These materials exhibit high thermal stability and large surface areas, making them suitable for applications in energy storage, such as supercapacitors. rsc.org The π-conjugated framework facilitates charge transport, while the microporous structure provides a high surface area for ion adsorption.

Furthermore, the incorporation of the diphenyl-hexene-diyne unit into polymers can lead to materials with tailored photophysical properties. researchgate.net The rigid and planar nature of the enediyne core helps to maintain conjugation and can lead to polymers with high charge carrier mobilities and strong fluorescence.

Development of Optoelectronic Materials via Enediyne Derivatives

The extended π-conjugation in 1,6-diphenyl-3-hexene-1,5-diyne and its derivatives makes them promising candidates for optoelectronic applications, where the interaction with light is key. ontosight.ai The electronic properties, such as the HOMO-LUMO gap, can be tuned by modifying the molecular structure, for example, by adding different substituent groups to the phenyl rings.

Research on related conjugated systems demonstrates their potential. For instance, the unique electronic structure of molecules with alternating double and triple bonds can lead to efficient light absorption and emission, which is desirable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai While specific device data for this compound is not available, the general properties of the enediyne chromophore are a strong indicator of its potential in this area.

Stereochemical Aspects and Their Influence on Cyclization Pathways

Stereocontrol in Synthetic Approaches

The distinct reactivity of the (Z) and (E) isomers of enediynes necessitates synthetic methods that can selectively produce one isomer over the other. Researchers have developed several strategies to achieve stereocontrol in the formation of the enediyne double bond.

A phosphine-mediated vicinal dialkynylation of triaryl(arylethynyl)phosphonium salts has been reported as a method for preparing (Z)-enediynes with excellent control of configuration under mild, transition-metal-free conditions. rsc.org Another effective approach relies on a carbenoid coupling-elimination strategy, where reaction parameters can be fine-tuned to control the stereoselectivity of the process, yielding E:Z ratios ranging from 1:12 to over 100:1. acs.orgresearchgate.net For instance, the choice of base and reaction temperature can significantly influence the isomeric ratio of the product. acs.org

Furthermore, the Sonogashira coupling reaction is a widely used method. A stereocontrolled synthesis of (E)-enediynes has been developed involving the Sonogashira coupling of dihalo vinyl derivatives with terminal alkynes. researchgate.net The modularity of these synthetic routes allows for the preparation of a wide variety of substituted enediynes, including those with specific stereochemistry required for studying their unique cyclization reactions. acs.orgrsc.org

Table 2: Selected Synthetic Methods for Stereocontrolled Enediyne Synthesis
MethodPrimary Isomer FormedKey FeaturesReference
Phosphine-Mediated DialkynylationZTransition-metal-free, excellent stereocontrol for Z-isomer. rsc.org
Carbenoid Coupling-EliminationE or ZTunable stereoselectivity by adjusting reaction parameters. acs.orgresearchgate.net
Sonogashira Coupling of Dihalo VinylsEEffective for synthesizing E-enediynes. researchgate.net

Differential Reactivity of Stereoisomers in Cycloaromatization (e.g., cis vs. E for Bergman vs. Hopf)

The geometry of the double bond in 1,6-diphenyl-3-hexene-1,5-diyne is the determining factor for its thermal reactivity, directing the molecule into one of two distinct cycloaromatization pathways: the Bergman cyclization for the cis isomer and the Hopf cyclization for the trans isomer.

Bergman Cyclization (cis-Isomer):

The (Z)-isomer is perfectly structured to undergo the Bergman cyclization. rsc.org This thermally induced reaction involves the cyclization of the enediyne core to form a highly reactive intermediate known as a p-benzyne or 1,4-didehydrobenzene biradical. rsc.orgnih.gov The reaction has a significant activation barrier and is typically endothermic for acyclic systems. rsc.orgnih.gov This biradical is a potent hydrogen-abstracting species, capable of cleaving DNA, which is the basis for the antitumor properties of natural enediyne antibiotics. nih.govresearchgate.net The proximity of the two alkyne units in the cis configuration is an absolute requirement for this transformation. nih.gov

Hopf Cyclization (trans-Isomer):

The (E)-isomer, with its alkynyl groups positioned far apart, cannot undergo Bergman cyclization. Instead, it is a substrate for the Hopf cyclization, a thermally allowed 6π-electrocyclization. nih.govacs.orgacs.orgescholarship.org This reaction converts the cis-hexa-1,3-diene-5-yne substructure (which can be accessed through isomerization or is inherent in related compounds) into an aromatic ring. nih.govescholarship.org For a molecule like (E)-1,6-diphenyl-3-hexene-1,5-diyne, related compounds such as (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne have been studied. nih.govacs.orgacs.orgescholarship.org These reactions typically require very high temperatures. nih.govescholarship.org However, recent research has demonstrated that when the reaction is performed on a Au(111) surface, the activation barrier for the Hopf cyclization is dramatically reduced. nih.govacs.orgacs.orgescholarship.org This surface-mediated catalysis allows the sequential cyclization to occur at temperatures as low as 160-190 °C, opening new avenues for the synthesis of graphene nanoribbons. nih.govescholarship.org

This stark difference in reactivity underscores the principle of stereochemical control, where the initial geometry of the reactant molecule dictates the reaction pathway and the ultimate structure of the product.

Table 3: Reactivity of 1,6-Diphenyl-3-hexene-1,5-diyne Stereoisomers
IsomerCyclization ReactionMechanismKey IntermediateConditions
cis (Z)Bergman CyclizationThermal radical cyclizationp-Benzyne biradicalHigh temperature (e.g., ~200 °C) rsc.org
trans (E)Hopf Cyclization6π-electrocyclizationCyclohexa-1,2,4-trieneVery high temperature in solution; significantly lower on Au(111) surface nih.govescholarship.org

Advanced Characterization Techniques for Reaction Monitoring

Scanning Tunneling Microscopy (STM) for On-Surface Reaction Visualization

Scanning Tunneling Microscopy is a powerful technique for imaging conductive surfaces with atomic resolution. In the context of on-surface chemistry, STM allows for the direct visualization of precursor molecules, their self-assembly, and the resulting products after a reaction has been induced, typically by thermal annealing. nih.gov

For a molecule like "cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne," an STM study would begin with the deposition of the compound onto a suitable single-crystal surface, such as Au(111) or Ag(100), under ultra-high vacuum conditions. nih.gov The STM would be used to image the individual molecules, confirming their adsorption and arrangement on the surface. Upon heating the substrate to trigger the Bergman cyclization, STM would be employed to visualize the resulting structural changes. It is anticipated that the initial "cis" conformation of the molecule would be identifiable, and any subsequent polymerization or formation of new cyclic structures could be tracked. In studies of similar enediyne compounds, STM has been successfully used to observe the formation of one-dimensional polyphenylene chains through radical polymerization following the initial Bergman cyclization. nih.gov

Hypothetical STM Data for Reaction Monitoring:

While no specific data exists for "this compound," a hypothetical experiment would yield a series of STM images depicting the surface at different annealing temperatures. These images would be analyzed to determine the percentage of reacted molecules and the morphology of the resulting products.

Annealing TemperatureObservation
Room TemperatureIsolated "this compound" molecules observed on the surface.
T > 200 °CFormation of new, larger structures, potentially oligomers or polymers, indicating the onset of cyclization and intermolecular reactions.
Higher TemperaturesFurther evolution of surface structures, possibly leading to more extended and ordered domains.

Noncontact Atomic Force Microscopy (nc-AFM) for High-Resolution Imaging of Intermediates

Noncontact Atomic Force Microscopy provides exceptional spatial resolution, capable of resolving the chemical structure of individual molecules, including the arrangement of chemical bonds. This technique is often used in conjunction with STM to provide unambiguous identification of reaction products and intermediates. nih.gov

In the study of the on-surface reactions of "this compound," nc-AFM would be crucial for confirming the structure of the initial molecule and identifying the products of the Bergman cyclization. The high-resolution images obtained by nc-AFM would allow for the direct visualization of the bond-rearrangement that occurs during the cyclization process. This would be particularly valuable for distinguishing between different potential reaction pathways and for identifying any stable or metastable intermediates that may form. The ability of nc-AFM to image with sub-molecular precision has been demonstrated in the study of other complex organic reactions on surfaces. nih.gov

Spectroscopic Methods for Mechanistic Elucidation (e.g., UV-Vis, IR, Raman in reaction contexts)

While STM and nc-AFM provide structural information, spectroscopic techniques are essential for understanding the electronic and vibrational properties of the molecules and for elucidating reaction mechanisms.

In-situ UV-Visible Spectroscopy: This technique could probe changes in the electronic structure of "this compound" as it undergoes cyclization. The formation of the aromatic ring in the product of the Bergman cyclization would lead to significant changes in the absorption spectrum, which could be monitored in real-time.

In-situ Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies such as IR and Raman are highly sensitive to changes in chemical bonding. youtube.com In the context of the on-surface reaction of "this compound," the disappearance of the alkyne (C≡C) vibrational modes and the appearance of new modes associated with the aromatic ring would provide clear evidence of the Bergman cyclization. youtube.com These techniques can be made surface-sensitive (e.g., through Surface-Enhanced Raman Spectroscopy - SERS) to specifically probe the molecules at the interface. nih.gov

Despite the potential of these techniques, a search of the scientific literature did not yield any studies that have applied in-situ UV-Vis, IR, or Raman spectroscopy to monitor the on-surface reaction of "this compound."

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for achieving high stereochemical purity in cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne?

  • Methodology : The synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) to install the alkyne and alkene moieties. Precise control of reaction temperature (<60°C) and use of sterically hindered ligands (e.g., tri-ortho-tolylphosphine) can minimize isomerization. Chromatographic purification with silver nitrate-impregnated silica gel enhances separation of Z/E isomers .
  • Challenge : Competing side reactions, such as Glaser coupling of terminal alkynes, require careful optimization of stoichiometry and catalyst loading .

Q. How can vibrational spectroscopy distinguish cis-Z isomers from other conformers?

  • Methodology : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical. The cis-Z isomer exhibits distinct C≡C stretching vibrations at 2100–2200 cm⁻¹ and alkene C=C stretches at 1600–1650 cm⁻¹. Computational frequency calculations (DFT/B3LYP/6-311+G(d,p)) validate experimental assignments .

Q. What analytical techniques are recommended for confirming the structural integrity of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of phenyl groups to confirm Z-configuration. X-ray crystallography provides definitive proof but requires high-purity single crystals .

Advanced Research Questions

Q. How do surface interactions (e.g., Au(111)) alter the reaction kinetics of Hopf cyclization in cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne?

  • Methodology : Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) track real-time cyclization on gold surfaces. Density functional theory (DFT) simulations reveal that Au adatoms stabilize transition states, reducing activation barriers by ~50% compared to gas-phase reactions .
  • Data Contradiction : Experimental STM data may show faster cyclization rates than computational models due to unaccounted surface defects or cooperative effects. Triangulation with temperature-programmed desorption (TPD) resolves these discrepancies .

Q. What mechanistic insights explain the reverse barrier in dissociative photoionization of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne?

  • Methodology : Vacuum ultraviolet photoionization (VUV-PI) coupled with breakdown diagrams identifies ionization pathways. Computational studies (e.g., CCSD(T)/aug-cc-pVTZ) reveal that reverse barriers arise from partial charge delocalization in the ionized state, preventing straightforward determination of bond dissociation energies (BDEs) .
  • Resolution : Isotopic labeling (e.g., deuterated analogs) and kinetic energy release (KER) measurements refine BDE estimates .

Q. How does thermal decomposition of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne yield aromatic byproducts?

  • Methodology : Pyrolysis-GC/MS at 600–800°C identifies primary products like benzene derivatives and polyaromatic hydrocarbons (PAHs). Time-resolved laser-induced fluorescence (TRLIF) detects transient diradical intermediates. Kinetic isotope effects (KIEs) confirm a stepwise radical recombination mechanism .

Q. What computational protocols best predict the electronic properties of cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne for optoelectronic applications?

  • Methodology : Time-dependent DFT (TD-DFT) with long-range corrected functionals (e.g., ωB97X-D) accurately models UV-vis absorption spectra. Comparative analysis with experimental transient absorption spectroscopy validates excited-state lifetimes and charge-transfer dynamics .

Methodological Best Practices

  • Stereochemical Purity : Combine chiral HPLC with circular dichroism (CD) for enantiomeric excess (ee) determination .
  • Surface Studies : Use low-dose electron microscopy to minimize beam-induced decomposition during in situ reaction monitoring .
  • Data Triangulation : Cross-reference computational predictions (DFT, CCSD(T)) with multiple spectroscopic techniques to address contradictions .

This FAQ set integrates experimental and computational methodologies, emphasizing reproducibility and critical analysis of data conflicts. Researchers should prioritize peer-reviewed synthesis protocols and validate findings through multi-technique approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.